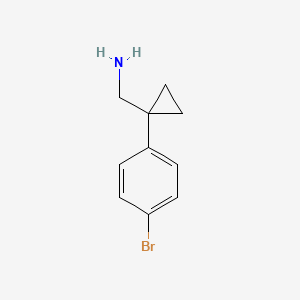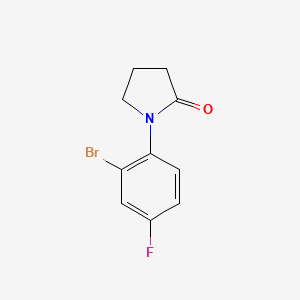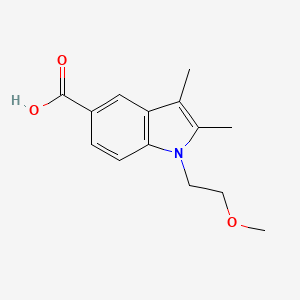
1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid
説明
The compound “1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid” is a complex organic molecule. It contains an indole group, which is a common structure in many natural substances, pharmaceuticals, and other active organic compounds . The methoxyethyl group attached to the indole could potentially influence the compound’s solubility and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a carboxylic acid group, and a 2-methoxyethyl group . These groups could potentially influence the compound’s physical and chemical properties, including its polarity, solubility, and reactivity .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole ring, the carboxylic acid group, and the 2-methoxyethyl group . The indole ring is a common reactive site in many organic reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of the indole ring could contribute to its aromaticity, while the carboxylic acid group could make it acidic . The 2-methoxyethyl group could potentially influence its solubility .
科学的研究の応用
Synthesis and Characterization
- The compound has been utilized in the synthesis of novel indole-benzimidazole derivatives, demonstrating its potential in creating complex organic structures (Wang et al., 2016).
Catalysis in Organic Reactions
2. Research on Rh(III)-catalyzed selective coupling involving similar indole compounds has shown the versatility of indole derivatives in catalyzing organic reactions (Zheng et al., 2014).
Crystal and Molecular Structure Studies
3. Studies on 5-methoxyindole-3-acetic acid, a related compound, have contributed to understanding the crystal and molecular structures of indole derivatives (Sakaki et al., 1975).
Photolabile Precursors Research
4. Research on photolysis of 1-acyl-7-nitroindolines, which are related to indole derivatives, has implications for the use of these compounds as photolabile precursors (Papageorgiou & Corrie, 2000).
Spectroscopy and Computational Studies
5. Indole derivatives have been extensively characterized using spectroscopic and computational methods, providing valuable insights for future applications (Almutairi et al., 2017).
Antitumor Agent Synthesis
6. Synthesis of indole-based compounds, similar to the subject compound, has been explored for potential antitumor applications (Mondal et al., 2003).
Derivatives and Chemical Transformation Studies
7. Derivatives of indole compounds have been synthesized and transformed, indicating the chemical versatility of such compounds (Grinev et al., 1977).
Leukotriene Synthesis Inhibition
8. Certain indole derivatives have been developed as leukotriene synthesis inhibitors, highlighting their potential in medicinal chemistry (Hutchinson et al., 2009).
Diabetes Research
9. Research involving similar indole compounds has explored their potential as antidiabetic agents, although with varying success (Li et al., 2020).
Chemical Protection and Reagent Development
10. Indole derivatives have been employed in developing novel reagents for protecting carboxylic acids, contributing to synthetic chemistry advancements (Arai et al., 1998).
Zinc Complexes and Anti-inflammatory Research
11. Zinc indomethacin complexes involving indole derivatives have been synthesized and characterized for potential anti-inflammatory applications (Zhou et al., 2000).
将来の方向性
特性
IUPAC Name |
1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9-10(2)15(6-7-18-3)13-5-4-11(14(16)17)8-12(9)13/h4-5,8H,6-7H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMKYPCVOMFBEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)O)CCOC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-[benzyl(ethyl)amino]acetate](/img/structure/B1517188.png)
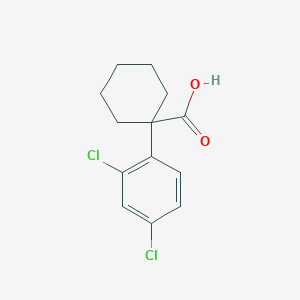
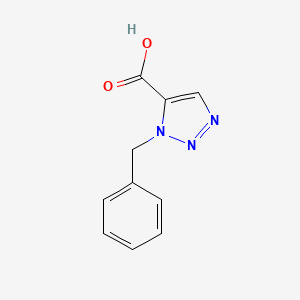
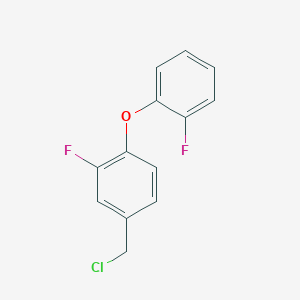

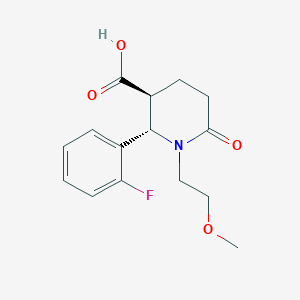

![3-[4-(Propan-2-yl)piperazin-1-yl]aniline](/img/structure/B1517198.png)


![N-butyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B1517201.png)
![5-{[3-(Dimethylamino)propyl]sulfamoyl}-2-methylbenzoic acid](/img/structure/B1517203.png)
